S-Deoxo Δ6-Fulvestrant is a synthetic derivative of fulvestrant, a selective estrogen receptor downregulator used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is designed to enhance the pharmacological profile of fulvestrant by modifying its structure to improve efficacy and reduce metabolic degradation.
S-Deoxo Δ6-Fulvestrant is classified as a steroidal antiestrogen and belongs to the class of compounds known as selective estrogen receptor downregulators. It is derived from fulvestrant, which is recognized for its ability to inhibit estrogen signaling in breast cancer cells. The modification involved in creating S-Deoxo Δ6-Fulvestrant aims to enhance its stability and bioavailability compared to its parent compound.
The synthesis of S-Deoxo Δ6-Fulvestrant typically involves several key steps that modify the parent fulvestrant structure.
S-Deoxo Δ6-Fulvestrant has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The structural modifications primarily involve alterations at the hydroxyl and acetyl groups, which are critical for its interaction with estrogen receptors .
S-Deoxo Δ6-Fulvestrant participates in various chemical reactions that are essential for its synthesis and biological activity:
These reactions are carefully controlled to maximize yield and purity, often requiring optimization of conditions such as temperature and solvent choice.
S-Deoxo Δ6-Fulvestrant functions by binding to estrogen receptors in breast cancer cells, leading to downregulation of these receptors. This action inhibits estrogen-mediated signaling pathways that promote tumor growth:
This mechanism contributes to its effectiveness in treating hormone receptor-positive breast cancers, particularly in cases resistant to other therapies.
These properties are significant for formulation development and therapeutic applications .
S-Deoxo Δ6-Fulvestrant has potential applications in various scientific domains:
The systematic IUPAC name for S-Deoxo ∆6-Fulvestrant is (8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-8,9,12,13,14,15,16,17-octahydro-11H-cyclopenta[a]phenanthrene-3,17-diol [1] [4]. This nomenclature precisely defines its steroidal backbone, alkylthio side chain, and absolute stereochemistry at four chiral centers (C8, C9, C13, C14, C17). The "S-Deoxo" designation indicates replacement of the sulfoxide group in fulvestrant with a thioether linkage (–S–), while "∆6" specifies a double bond between C6 and C7 in the steroidal core [6]. The stereochemical configuration critically influences its estrogen receptor binding affinity, as confirmed by NMR and X-ray crystallography studies of analogous compounds [7].
S-Deoxo ∆6-Fulvestrant diverges from fulvestrant in two key structural aspects:
Table 1: Structural Comparison with Key Analogues
Compound | Core Structure | Side Chain | CAS Number |
---|---|---|---|
Fulvestrant | Estra-1,3,5(10)-triene | –S(=O)–(CH₂)₉–C₅F₁₁ | 129453-61-8 |
S-Deoxo ∆6-Fulvestrant | Estra-1,3,5(10),6-tetraene | –S–(CH₂)₉–C₅F₁₁ | 2170200-16-3 |
S-Deoxo Fulvestrant | Estra-1,3,5(10)-triene | –S–(CH₂)₉–C₅F₁₁ | 153004-31-0 |
∆6-Fulvestrant | Estra-1,3,5(10),6-tetraene | –S(=O)–(CH₂)₉–C₅F₁₁ | 2170200-14-1 |
These modifications reduce polarity and increase lipophilicity compared to fulvestrant, impacting solubility and metabolic stability [7]. The sulfide group eliminates hydrogen-bonding capacity present in the sulfoxide, potentially altering protein interactions [6].
S-Deoxo ∆6-Fulvestrant is synthesized via strategic deoxygenation of fulvestrant or its ∆6 analogue. Key steps include:
The synthesis employs two pivotal intermediates:
S-Deoxo ∆6-Fulvestrant has a molecular formula of C₃₂H₄₅F₅O₂S and a molecular weight of 588.75 g/mol, confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis [1] [5] [7]. Discrepancies with S-Deoxo Fulvestrant (C₃₂H₄₇F₅O₂S, MW 590.77 g/mol) arise from the ∆6 unsaturation, which reduces saturation by two hydrogens [4] [5].
Table 2: Solubility and Stability Profile
Property | Conditions | Value |
---|---|---|
Solubility in DCM | 25°C, inert atmosphere | Freely soluble (>50 mg/mL) |
Solubility in Methanol | 25°C | Slightly soluble (~5-10 mg/mL) |
Solubility in DMSO | 25°C | Slightly soluble (~1-5 mg/mL) |
Stability (Solid) | -20°C, inert atmosphere, dark | >24 months |
Stability (Solution) | 4°C in methanol, 48 hours | Degradation <5% |
Hygroscopicity | 40% RH, 25°C | High (requires desiccated storage) |
The compound is soluble in chlorinated solvents (dichloromethane), esters (ethyl acetate), and alcohols (methanol), but exhibits limited solubility in aqueous buffers (pH 2–9) [1] [4]. Its stability is compromised by:
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4